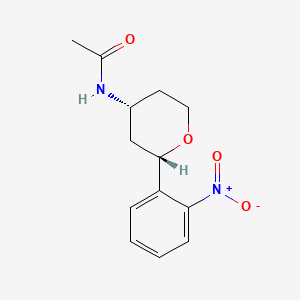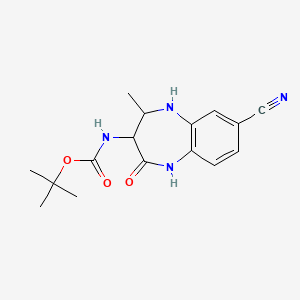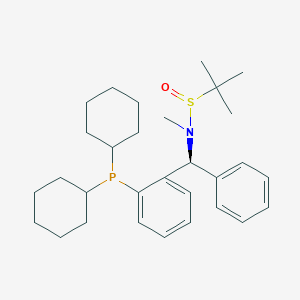![molecular formula C39H64N5NaO8 B12302737 sodium (2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-N,3-dimethyl-2-[(2S)-3-methyl-2-(methylamino)butanamido]butanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoate](/img/structure/B12302737.png)
sodium (2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-N,3-dimethyl-2-[(2S)-3-methyl-2-(methylamino)butanamido]butanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMAF sodium, also known as Monomethylauristatin F sodium, is a synthetic antineoplastic agent. It is a potent inhibitor of tubulin polymerization, making it an effective antimitotic agent. This compound is widely used as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy .
Preparation Methods
The synthesis of MMAF sodium involves several steps, starting with the preparation of the core auristatin structure. The process typically includes the following steps:
Synthesis of the Core Structure: The core structure of auristatin is synthesized through a series of peptide coupling reactions. This involves the use of protected amino acids and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Modification of the Core Structure: The core structure is then modified to introduce the necessary functional groups.
Final Conversion to Sodium Salt: The final step involves the conversion of the compound to its sodium salt form, which enhances its solubility and stability.
Chemical Reactions Analysis
MMAF sodium undergoes several types of chemical reactions, including:
Oxidation: MMAF sodium can undergo oxidation reactions, particularly at the methoxy groups. Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the amide bonds, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
MMAF sodium has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: In chemistry, MMAF sodium is used as a model compound for studying the mechanisms of tubulin polymerization inhibition.
Biology: In biological research, it is used to study cell division and the effects of microtubule disruption on cellular processes.
Medicine: In medicine, MMAF sodium is a key component of ADCs, which are used for targeted cancer therapy. .
Mechanism of Action
MMAF sodium exerts its effects by inhibiting tubulin polymerization, which is essential for cell division. By binding to tubulin, MMAF sodium prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in rapidly dividing cancer cells, making MMAF sodium a potent antineoplastic agent .
Comparison with Similar Compounds
MMAF sodium is often compared to other auristatin derivatives, such as Monomethylauristatin E (MMAE). While both compounds inhibit tubulin polymerization, MMAF sodium has a phenylalanine moiety at its C-terminal end, which reduces its cytotoxicity and enhances its membrane impermeability. This makes MMAF sodium less likely to cause off-target effects compared to MMAE . Other similar compounds include dolastatin 10 and maytansine, which also function as microtubule inhibitors but differ in their chemical structures and mechanisms of action .
Properties
Molecular Formula |
C39H64N5NaO8 |
|---|---|
Molecular Weight |
753.9 g/mol |
IUPAC Name |
sodium;2-[[3-methoxy-3-[1-[3-methoxy-5-methyl-4-[methyl-[3-methyl-2-[[3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C39H65N5O8.Na/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27;/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50);/q;+1/p-1 |
InChI Key |
LGMDBXMBHWLORJ-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate](/img/structure/B12302659.png)
![1-[2-[[2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302661.png)
![1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B12302667.png)
![(2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302673.png)


![(2Z)-1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12302683.png)

![[3-hydroxy-2-methyl-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl] (E)-2-methylbut-2-enoate](/img/structure/B12302698.png)

![(2S,3aS,6R,7aS)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide](/img/structure/B12302708.png)

![(1R,2S,5S)-3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12302743.png)
